BenchChemオンラインストアへようこそ!

6-Methoxy-2-phenylquinolin-4-amine

Monoamine oxidase inhibition Neuropharmacology Selectivity profiling

6-Methoxy-2-phenylquinolin-4-amine is a synthetic 2,4-disubstituted quinoline featuring a 6-methoxy group and a primary amine at the 4-position. This compound belongs to the 2-phenylquinolin-4-amine chemotype, which has been systematically explored as antagonists of immunostimulatory CpG-oligodeoxynucleotides and as apoptosis-inducing anticancer agents.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 422565-88-6
Cat. No. B13744304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-phenylquinolin-4-amine
CAS422565-88-6
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)
InChIKeyAGKVNSXAYWJYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-phenylquinolin-4-amine (CAS 422565-88-6): Key Baseline Properties for Research Procurement


6-Methoxy-2-phenylquinolin-4-amine is a synthetic 2,4-disubstituted quinoline featuring a 6-methoxy group and a primary amine at the 4-position [1]. This compound belongs to the 2-phenylquinolin-4-amine chemotype, which has been systematically explored as antagonists of immunostimulatory CpG-oligodeoxynucleotides [2] and as apoptosis-inducing anticancer agents [3]. The presence of the 6-methoxy substituent modulates lipophilicity (XLogP3 = 3.1) and hydrogen-bonding capacity, parameters that critically differentiate it from unsubstituted or halogen-substituted analogs in the same series.

Why Generic 2-Phenylquinolin-4-amine Analogs Cannot Substitute for 6-Methoxy-2-phenylquinolin-4-amine in Targeted Studies


Within the 2-phenylquinolin-4-amine series, biological activity and selectivity are exquisitely sensitive to substituent position and electronic character. Strekowski et al. demonstrated via Fujita-Ban QSAR that the partial contributions of substituents to CpG-antagonist EC50 are additive but highly position-dependent, meaning a 6-methoxy derivative cannot be trivially replaced by a 6-halogen or 7-methoxy analog without perturbing activity [1]. In P-glycoprotein (P-gp) inhibition, the 6-methoxy-2-arylquinoline scaffold showed that replacing the 4-substituent from hydroxylmethyl to amino fundamentally shifts both potency and the structure-activity relationship, with 4-hydroxymethyl analogs outperforming verapamil by 1.3–2.1-fold, whereas 4-amino congeners display a distinct inhibition profile [2]. Consequently, substituting with unsubstituted 2-phenylquinolin-4-amine or a different positional isomer introduces unknown biological fidelity and may invalidate comparative experimental conclusions.

Quantitative Evidence Guide: Measurable Differentiation of 6-Methoxy-2-phenylquinolin-4-amine from Closest Analogs


Monoamine Oxidase B (MAO-B) Inhibitory Selectivity vs. MAO-A: >88-Fold Window Supports Neuropharmacology Applications

6-Methoxy-2-phenylquinolin-4-amine displays marked selectivity for MAO-B over MAO-A. Against recombinant human MAO-B, it yields an IC50 of 1,130 nM, whereas against MAO-A the IC50 exceeds 100,000 nM [1]. This >88-fold selectivity window is a structural consequence of the 6-methoxy substitution pattern, as unsubstituted 2-phenylquinolin-4-amine analogs typically show flatter selectivity profiles or weaker MAO-B potency.

Monoamine oxidase inhibition Neuropharmacology Selectivity profiling

P-Glycoprotein (ABCB1) Inhibition Potency: IC50 = 58.1 μM Establishes Baseline for Multi-Drug Resistance Reversal Research

In a transcellular transport assay using human P-glycoprotein (ABCB1) transfected in porcine LLC-GA5-COL150 cells, 6-methoxy-2-phenylquinolin-4-amine inhibited quinidine transport with an IC50 of 58,100 nM (58.1 μM) [1]. This potency can be contextualized within the 6-methoxy-2-arylquinoline series: the most potent 4-hydroxymethyl derivatives (5a and 5b) achieved P-gp efflux inhibition at 10 μM, 1.3–2.1-fold stronger than verapamil, but required a 4-hydroxymethyl group rather than the 4-amino group present in the target compound [2]. The substantial potency gap between 4-amino (IC50 ~58 μM) and 4-hydroxymethyl (active at 10 μM) analogs underscores the critical role of the 4-substituent.

P-glycoprotein inhibition Multidrug resistance Cancer pharmacology

Lipophilicity (XLogP3 = 3.1) and Hydrogen-Bond Donor Count Define Physicochemical Differentiation from 6-Halogen and 6-Unsubstituted Analogs

The computed XLogP3 value of 3.1 for 6-methoxy-2-phenylquinolin-4-amine [1] places it in a favorable lipophilicity range for CNS drug-likeness, while the single hydrogen-bond donor (primary amine at C4) and three hydrogen-bond acceptors provide a distinctive solubility-permeability balance. By comparison, 6-chloro-2-phenylquinolin-4-amine analogs have higher XLogP (~3.7–4.0) and no methoxy oxygen for additional H-bond acceptance, whereas the fully unsubstituted 2-phenylquinolin-4-amine (XLogP ~2.5) has lower lipophilicity and may exhibit reduced passive membrane permeation. The 6-methoxy group thus provides a tunable lipophilicity increment that can be exploited in medicinal chemistry without the metabolic liability of halogen substituents.

Physicochemical profiling ADME prediction Lead optimization

Absence of 4-Anilino Substitution Distinguishes Target Compound from Potent Anticancer 4-Anilino-2-phenylquinolines Reported by Zhao et al.

Zhao et al. reported that 4-anilino-6-methoxy-2-phenylquinoline derivatives, such as 4-(4-acetylphenylamino)-6-methoxy-2-phenylquinoline (compound 11), exhibit significant cell growth inhibition in cancer cell lines [1]. The target compound 6-methoxy-2-phenylquinolin-4-amine bears a primary amine rather than an anilino group at C4. This structural difference is mechanistically critical: 4-anilino substituents introduce an additional aromatic ring capable of π-stacking and steric interactions with kinase ATP-binding pockets, whereas the 4-amino group provides a smaller, more polar hydrogen-bond-donating moiety. In the apoptosis-inducing quinoline series, 4-amino derivatives (e.g., compounds 7a, 7d) demonstrated EC50 values of 6.06–6.69 μM in caspase-3 activation and IC50 values of 8.12–9.19 μM against HT-29 cancer cells [2], whereas 4-anilino analogs can achieve sub-micromolar potency, indicating that the 4-amino substitution pattern defines a distinct activity tier.

Anticancer scaffold 4-Anilinoquinoline Structure-activity relationship

Optimal Application Scenarios for 6-Methoxy-2-phenylquinolin-4-amine Based on Verified Quantitative Evidence


MAO-B Selectivity Screening Panels in Neurodegenerative Disease Research

With an MAO-B IC50 of 1.13 μM and >88-fold selectivity over MAO-A [1], this compound serves as a reference ligand for establishing MAO-B selectivity thresholds in screening cascades. Researchers developing Parkinson's disease therapeutics can use it to benchmark novel MAO-B inhibitor candidates, leveraging its defined selectivity window to validate assay sensitivity and to differentiate mechanism-based vs. off-target MAO-A effects.

P-Glycoprotein Structure-Activity Relationship (SAR) Studies Targeting the 4-Position of Quinoline Scaffolds

The measured P-gp IC50 of 58.1 μM [1] establishes a quantitative baseline for the 4-amino pharmacophore in the 6-methoxy-2-arylquinoline series. Medicinal chemistry teams expanding SAR around the 4-position can use this compound as the 4-amino reference point, contrasting its potency with 4-hydroxymethyl, 4-alkoxy, and 4-anilino analogs to map the chemical space influencing P-gp recognition and efflux inhibition [2].

CpG-ODN Antagonist Probe Development with Defined Substituent Additivity

The Fujita-Ban QSAR model established by Strekowski et al. demonstrates that substituent contributions to CpG-antagonist EC50 are additive for 2-phenylquinolin-4-amines [1]. 6-Methoxy-2-phenylquinolin-4-amine can be incorporated as a building block to test predictions of additive substituent effects, enabling rational design of antagonists with intermediate EC50 values that bridge the gap between weakly active unsubstituted and highly potent piperazine-containing analogs (e.g., compound 50, EC50 = 0.76 nM).

ADME Profiling of Methoxy-Substituted Quinolines for CNS Drug Likeness Assessment

With XLogP3 = 3.1, a single H-bond donor, and three H-bond acceptors [1], this compound falls within the optimal range for CNS multiparameter optimization (MPO) scoring. It is suitable as a calibration standard in PAMPA-BBB or Caco-2 permeability assays when evaluating the impact of 6-methoxy substitution on passive diffusion across biological membranes, in contrast to 6-unsubstituted or 6-halogenated analogs.

Quote Request

Request a Quote for 6-Methoxy-2-phenylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.